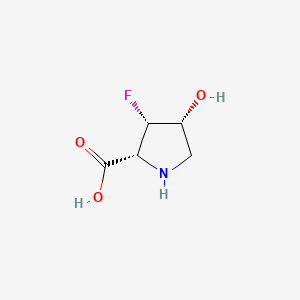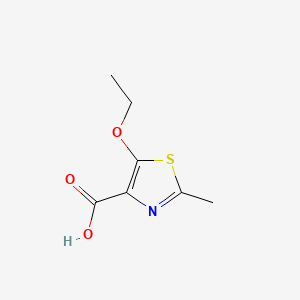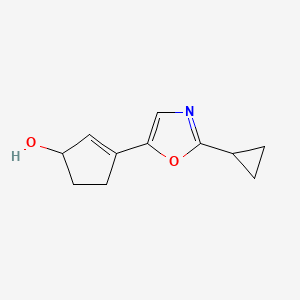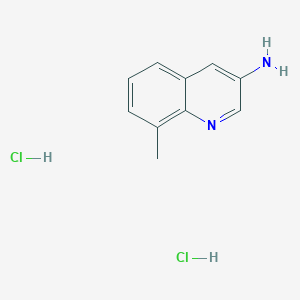
2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride is a versatile chemical compound used extensively in scientific research. This compound exhibits remarkable properties, making it invaluable in various fields such as pharmaceuticals, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride typically involves the reaction of 2-methyl-1lambda6,3-thiazinane-1,1-dione with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have significant applications in different fields .
Applications De Recherche Scientifique
2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Medicine: It has potential therapeutic applications and is used in drug development and formulation.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1lambda6,2-thiazinane-1,1-dione
- 1lambda6,3-thiazinane-1,1-dione hydrochloride
- 2-methyl-1lambda6,2-thiazolidine-1,1-dione
- 6-methyl-1lambda6,2-thiazinane-1,1-dione .
Uniqueness
2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its versatility and effectiveness in various fields set it apart from similar compounds.
Propriétés
Formule moléculaire |
C5H12ClNO2S |
|---|---|
Poids moléculaire |
185.67 g/mol |
Nom IUPAC |
2-methyl-1,3-thiazinane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-5-6-3-2-4-9(5,7)8;/h5-6H,2-4H2,1H3;1H |
Clé InChI |
SVFREPACOJWNHK-UHFFFAOYSA-N |
SMILES canonique |
CC1NCCCS1(=O)=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine](/img/structure/B13455714.png)

![6-Benzyl-6-azaspiro[3.5]nonan-9-one](/img/structure/B13455743.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate](/img/structure/B13455745.png)


![Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide](/img/structure/B13455772.png)

![3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13455784.png)
amine dihydrochloride](/img/structure/B13455795.png)

![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate](/img/structure/B13455810.png)

